1-(Phenylsulfonyl)-4-nitro-7-azaindole
Description
Significance of the Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold in Heterocyclic Chemistry and Biomedical Research
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole (B17877), is a prominent heterocyclic scaffold that has garnered substantial attention in both heterocyclic chemistry and biomedical research. chemicalbook.com As a bioisostere of indole (B1671886) and purine, it presents a unique structural framework where a nitrogen atom replaces a CH group in the benzene (B151609) ring of indole. pharmablock.comnih.gov This substitution imparts distinct physicochemical properties, such as basicity (pKa ≈ 4.59), solubility, and lipophilicity, which can be fine-tuned to optimize drug-like characteristics. nih.govresearchgate.net
In medicinal chemistry, 7-azaindole is recognized as a "privileged structure," frequently appearing in molecules with a wide array of biological activities. chemicalbook.compharmablock.comnih.gov Its significance is particularly pronounced in the development of kinase inhibitors. pharmablock.comjst.go.jp The 7-azaindole core mimics the adenine (B156593) moiety of ATP and can form two crucial hydrogen bonds with the hinge region of a protein kinase's ATP-binding site. jst.go.jpnih.gov The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group serves as a hydrogen bond donor, a bidentate interaction that anchors the inhibitor to its target. jst.go.jpnih.gov This property has been exploited in the design of numerous kinase inhibitors, including the FDA-approved melanoma drug, vemurafenib. pharmablock.comjst.go.jp Beyond oncology, 7-azaindole derivatives have been investigated for a multitude of therapeutic applications, including treatments for inflammatory conditions, Alzheimer's disease, and infectious diseases. chemicalbook.comnih.gov
Role of N-Substitution in 7-Azaindole Chemistry: Focus on the Phenylsulfonyl Moiety
The functionalization of the pyrrole nitrogen (N-1) in the 7-azaindole scaffold is a critical strategy for modulating its chemical reactivity and biological activity. The introduction of substituents at this position can influence the electronic nature of the ring system and direct the regioselectivity of subsequent chemical transformations. nih.gov
Among various N-substituents, the phenylsulfonyl group serves a dual purpose. Primarily, it functions as an effective protecting group for the pyrrole nitrogen, enhancing stability and preventing unwanted side reactions during synthesis. This protection is crucial for performing controlled functionalization at other positions of the heterocyclic core. For instance, the presence of an N-sulfonyl group has been shown to facilitate the highly regioselective C-3 sulfenylation of 7-azaindoles. nih.govrsc.org
Furthermore, the phenylsulfonyl moiety acts as a key intermediate in the synthesis of complex, biologically active molecules. Its electron-withdrawing nature can activate the ring for certain reactions, and it can be readily removed or transformed in later synthetic steps. A notable example is the synthesis of the selective Aurora B/C kinase inhibitor GSK1070916, where 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine was used as a key intermediate for a Suzuki cross-coupling reaction. nih.gov This highlights the utility of the N-phenylsulfonyl group in building molecular complexity from the 7-azaindole template.
Impact of Nitro-Substitution at C-4 in the 7-Azaindole System on Reactivity and Electronic Structure
Substitution at the C-4 position of the 7-azaindole nucleus significantly alters the molecule's electronic properties and chemical reactivity. The introduction of a nitro group (NO₂), a potent electron-withdrawing group, at this position has profound effects. The C-4 nitro group deactivates the pyridine ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr) reactions. This altered reactivity makes 4-nitro-7-azaindole derivatives valuable synthetic intermediates.
Research Rationale for Investigating 1-(Phenylsulfonyl)-4-nitro-7-azaindole: A Multidisciplinary Perspective
The investigation of this compound is driven by a multidisciplinary rationale that spans synthetic organic chemistry, medicinal chemistry, and materials science. This specific compound strategically combines three key chemical features: the biologically privileged 7-azaindole scaffold, an N-phenylsulfonyl protecting/activating group, and a C-4 nitro electron-withdrawing group.
From a synthetic chemistry perspective, this molecule is a highly versatile intermediate. The phenylsulfonyl group directs reactivity and protects the pyrrole nitrogen, while the nitro group at C-4 makes the pyridine ring susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at this position. This dual functionalization provides a powerful platform for creating diverse chemical libraries and exploring novel synthetic methodologies. nih.govnih.gov
From a medicinal chemistry standpoint, this compound serves as a valuable precursor for the development of new therapeutic agents. nih.gov The 7-azaindole core is a proven hinge-binding motif for kinase inhibitors. jst.go.jpnih.gov The substituents at the N-1 and C-4 positions allow for extensive structure-activity relationship (SAR) studies. By replacing the nitro group with various moieties and subsequently removing the phenylsulfonyl group, chemists can systematically probe the chemical space around the 7-azaindole core to optimize potency, selectivity, and pharmacokinetic properties for targets such as PI3K, Aurora kinases, and others. nih.govnih.gov
Finally, in materials science , 7-azaindole derivatives have been studied for their luminescent properties and potential use in organic light-emitting diodes (OLEDs). rsc.org The introduction of strong electron-donating and electron-withdrawing groups can tune the electronic and photophysical properties of the scaffold. Therefore, this compound could serve as a precursor for novel materials with tailored optoelectronic characteristics.
Data Tables
Table 1: Properties of Key Heterocyclic Scaffolds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa | Key Feature |
|---|---|---|---|---|
| 7-Azaindole | C₇H₆N₂ | 118.14 | 4.59 | Bioisostere of indole, Kinase hinge binder pharmablock.comresearchgate.net |
| Indole | C₈H₇N | 117.15 | ~17 (N-H) | Ubiquitous in natural products nih.gov |
Table 2: Mentioned Compounds in this Article
| Compound Name | Structure | Role/Significance |
|---|---|---|
| This compound | Central subject; versatile synthetic intermediate. | |
| 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Privileged scaffold in medicinal chemistry. chemicalbook.compharmablock.com | |
| Vemurafenib | FDA-approved kinase inhibitor with a 7-azaindole core. pharmablock.comjst.go.jp | |
| 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine | Key intermediate for synthesizing Aurora B/C inhibitors. nih.gov | |
| 4-(2-Fluoro-4-nitrophenoxy)-7-azaindole | Intermediate in the synthesis of c-Met inhibitors. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)12-6-8-14-13-11(12)7-9-15(13)21(19,20)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDHIOPIUNVEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220883 | |
| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-72-5 | |
| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenylsulfonyl 4 Nitro 7 Azaindole and Analogous Architectures
Strategies for Constructing the 7-Azaindole (B17877) Ring System
The 7-azaindole framework is a key structural motif in many biologically active compounds. researchgate.net Its synthesis can be approached in two primary ways: by constructing the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) (pyrrole-annulation) or by forming the pyridine ring onto a pyrrole precursor (pyridine-annulation).
Pyrrole-Annulation Approaches to Azaindoles
The most prevalent methods for synthesizing the 7-azaindole ring system involve the annulation of a pyrrole ring onto a substituted pyridine precursor. researchgate.netacs.org These approaches leverage the availability of various substituted 2-aminopyridines. However, classical indole (B1671886) syntheses like the Fischer and Madelung methods often prove to be of limited scope or give poor yields when applied to pyridine analogs due to the electron-deficient nature of the pyridine ring. researchgate.netacs.org
To overcome these limitations, modified strategies have been developed. One effective method starts from 2-amino-3-iodopyridine, which undergoes a palladium-catalyzed Sonogashira coupling with various terminal alkynes. organic-chemistry.org The resulting 2-amino-3-(alkynyl)pyridines can then be cyclized to form the 2-substituted 7-azaindole core. organic-chemistry.org The use of potassium tert-butoxide with a catalytic amount of 18-crown-6 has been shown to facilitate this C-N cyclization efficiently, avoiding the need for protecting groups. organic-chemistry.org
Another approach involves the reductive alkylation of electron-deficient o-chloroarylamines, followed by a one-pot process that includes a copper-free Sonogashira alkynylation and a base-mediated indolization to yield N-alkylazaindoles. organic-chemistry.org
Table 1: Selected Pyrrole-Annulation Strategies for 7-Azaindoles
| Starting Material | Key Reactions | Features |
|---|---|---|
| 2-Amino-3-iodopyridine | Sonogashira coupling, Base-mediated C-N cyclization | Two-step, high yields, avoids protecting groups. organic-chemistry.org |
| Chloroamino-N-heterocycles | Suzuki-Miyaura coupling, Acid-catalyzed cyclization | Protecting-group-free route to a broad range of azaindoles. organic-chemistry.org |
Pyridine-Annulation Routes to Azaindoles
An alternative, though less common, strategy involves the construction of the pyridine ring onto a pre-existing pyrrole moiety. This approach is valuable when substituted pyrroles are more readily accessible than the corresponding pyridines. One such method utilizes 5-amino-1-substituted-1H-pyrrole-3-carbonitriles as building blocks. uni-rostock.de These aminopyrroles can undergo condensation reactions with β-dicarbonyl compounds, followed by a reductive cyclization to form the pyridine portion of the 7-azaindole system. uni-rostock.de For instance, the reaction of 5-aminopyrroles with benzoylacetonitrile and aromatic aldehydes can lead to highly substituted 7-azaindoles in moderate to good yields. uni-rostock.de
Installation of the Phenylsulfonyl Group at N-1
The introduction of a sulfonyl group, such as a phenylsulfonyl or tosyl group, at the N-1 position of the azaindole ring serves two primary purposes: it acts as a protecting group for the pyrrolic nitrogen and modulates the electronic properties of the heterocyclic system. scispace.comchem-station.com
N-Sulfonylation Procedures and Protecting Group Chemistry
The N-sulfonylation of 7-azaindole is typically achieved by treating the parent heterocycle with a sulfonyl chloride (e.g., phenylsulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. Common conditions involve the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by the addition of the sulfonyl chloride. researchgate.net
Sulfonyl groups are robust protecting groups that are stable under a wide range of acidic and basic conditions. chem-station.com This stability makes them suitable for multi-step syntheses where subsequent reactions require harsh conditions. chem-station.com
Influence of Sulfonyl Protecting Groups on Azaindole Reactivity
The presence of an N-sulfonyl group significantly alters the reactivity of the 7-azaindole ring. As strong electron-withdrawing groups, they decrease the electron density of the pyrrole ring, reducing the nucleophilicity and basicity of the sulfonamide nitrogen. chem-station.com This electronic modulation has profound effects on the regioselectivity of subsequent chemical transformations.
For example, in electrophilic substitution reactions, the N-sulfonyl group deactivates the azaindole system. While unprotected 7-azaindole undergoes electrophilic attack preferentially at the C-3 position, the N-sulfonylated analog can exhibit different reactivity patterns. scispace.com Research on the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has shown that the choice of the sulfonyl group can influence reaction outcomes, with the tosyl group often being optimal. nih.govrsc.org The electron-withdrawing nature of the sulfonyl group is also crucial in facilitating reactions such as Friedel-Crafts acylation on the indole core. researchgate.net Furthermore, the sulfonamide nitrogen itself can participate as a neighboring group in certain reactions, influencing the stereoselectivity of additions to nearby double bonds. nih.gov
Table 2: Effect of N-Sulfonyl Group on 7-Azaindole Properties
| Property | Unprotected 7-Azaindole | N-Sulfonyl Protected 7-Azaindole |
|---|---|---|
| Pyrrole Nitrogen | Nucleophilic, Basic, H-bond donor | Non-nucleophilic, Non-basic. chem-station.com |
| Pyrrole Ring | Electron-rich | Electron-deficient. chem-station.com |
| Reactivity | Prone to electrophilic attack at C-3. researchgate.net | Deactivated towards electrophilic attack; altered regioselectivity. scispace.com |
Introduction of the Nitro Group at C-4
The final step in the synthesis of the target compound is the regioselective introduction of a nitro group at the C-4 position of the 1-(phenylsulfonyl)-7-azaindole scaffold. Direct nitration of the 7-azaindole ring is not a viable strategy for achieving C-4 substitution.
Direct nitration of 7-azaindole itself with nitric acid results in substitution at the electron-rich C-3 position of the pyrrole ring. researchgate.net Similarly, the nitration of 1-(phenylsulfonyl)indole, a close analog, also yields the 3-nitro product, indicating that the presence of the N-sulfonyl group is insufficient to direct nitration to the C-4 position. researchgate.net
The established and effective method for introducing a functional group at the C-4 position of a 7-azaindole involves a pyridine N-oxide strategy. researchgate.netgoogle.com This multi-step sequence is as follows:
N-Oxidation: The pyridine nitrogen of the 7-azaindole is oxidized, typically using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. researchgate.netgoogle.com
Nitration: The resulting 7-azaindole N-oxide is then subjected to nitration. The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-4 position. This reaction is often carried out using nitric acid in trifluoroacetic acid at low temperatures. researchgate.net
Deoxygenation: The N-oxide is subsequently removed to restore the pyridine ring. This can be accomplished using a reducing agent such as phosphorus trichloride (PCl₃). google.com
For the synthesis of 1-(phenylsulfonyl)-4-nitro-7-azaindole, this sequence would be applied to the N-sulfonylated precursor. The N-phenylsulfonyl-7-azaindole would first be oxidized to its corresponding N-oxide, followed by regioselective nitration at C-4 and subsequent deoxygenation.
Electrophilic Nitration of 7-Azaindole Derivatives
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. In electrophilic aromatic substitution reactions, such as nitration, substitution typically occurs on the electron-rich pyrrole ring, primarily at the C3 position, which has the highest electron density.
Direct nitration of the parent 7-azaindole or N-protected derivatives under standard conditions (e.g., HNO₃/H₂SO₄) is challenging and often leads to a mixture of products or decomposition. The acidic conditions can lead to the protonation of the pyridine nitrogen (N7), which further deactivates the pyridine ring and can influence the reactivity of the pyrrole moiety. The reaction must be carefully controlled to achieve the desired substitution pattern and avoid unwanted side reactions. For instance, nitration of electronegatively substituted indoles, an analogous system, has been shown to yield various isomers depending on the substituents and reaction conditions.
Regioselective Synthesis of 4-Nitro-7-azaindole Precursors
Achieving substitution at the C4 position of the 7-azaindole core is non-trivial and generally cannot be accomplished by direct electrophilic substitution on the parent heterocycle. Instead, a multi-step strategy involving activation of the pyridine ring is typically employed. A common and effective method proceeds through the formation of 7-azaindole N-oxide. acs.orggoogle.com
N-Oxide Formation : The synthesis begins with the oxidation of the pyridine nitrogen (N7) of 7-azaindole, often using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. acs.orggoogle.com This N-oxide formation activates the pyridine ring for subsequent functionalization, particularly at the C4 and C6 positions.
Chlorination : The 7-azaindole N-oxide is then subjected to chlorination. Reagents such as phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) in DMF can be used to regioselectively introduce a chlorine atom at the C4 position, yielding 4-chloro-7-azaindole (B22810). acs.org
Nitration : With the C4 position activated by a halogen, subsequent steps can be used to introduce the nitro group. However, a more direct approach involves the nitration of an already functionalized precursor. For example, a robust route has been developed for the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole, which demonstrates that the 7-azaindole ring can be sequentially functionalized to build complexity. acs.orgresearchgate.netacs.org This process underscores the importance of a stepwise approach to achieve specific substitution patterns like the one seen in 4-nitro-7-azaindole precursors.
This N-oxide strategy effectively circumvents the inherent reactivity patterns of the 7-azaindole nucleus, allowing for the controlled synthesis of C4-substituted precursors essential for the final compound.
Convergent and Linear Synthesis Pathways for this compound
The construction of the target molecule can be approached through both linear and convergent strategies, each with distinct advantages in terms of efficiency and flexibility.
Stepwise Functionalization Strategies
A linear, or stepwise, synthesis involves the sequential modification of a starting material. For this compound, a plausible linear sequence would involve:
Protection of the Pyrrole Nitrogen : The synthesis would likely begin with the protection of the N-H of the pyrrole ring in 7-azaindole. Protection with a phenylsulfonyl group is a common strategy, accomplished by reacting 7-azaindole with benzenesulfonyl chloride in the presence of a base. This yields 1-(Phenylsulfonyl)-7-azaindole. This protecting group is robust and electron-withdrawing, which can influence the regioselectivity of subsequent reactions.
Directed Nitration : The 1-(phenylsulfonyl)-7-azaindole intermediate would then be subjected to nitration. The presence of the sulfonyl group alters the electronic properties of the ring system. While direct nitration at C4 remains challenging, this step would still likely require an indirect approach, such as the N-oxide strategy described previously, performed on the N-protected azaindole.
An alternative linear path could involve the initial synthesis of a 4-substituted-7-azaindole precursor, followed by N-sulfonylation and then conversion of the C4-substituent to a nitro group. The choice of sequence depends on the compatibility of the reagents and the stability of the intermediates.
Late-Stage Functionalization Approaches
Late-stage functionalization refers to the introduction of key functional groups at the end of a synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate.
In the context of this compound, a late-stage approach might involve synthesizing a complex molecular scaffold that includes the 1-(phenylsulfonyl)-7-azaindole core and then performing the nitration reaction as one of the final steps. This strategy preserves the sensitive nitro group from potentially harsh conditions used in earlier steps of the synthesis. The development of mild and selective C-H functionalization or coupling reactions is crucial for the success of such strategies. digitellinc.com
Catalytic Methodologies in Azaindole Synthesis Relevant to the Compound
Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and functionalization of the 7-azaindole scaffold have benefited immensely from advances in metal-catalyzed cross-coupling reactions. mdpi.comnih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds on the 7-azaindole nucleus. mdpi.combeilstein-journals.orgacs.org These reactions typically involve a halogenated or triflated azaindole precursor and a suitable coupling partner.
Key Applications in Azaindole Functionalization:
C-C Bond Formation : Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings are widely used to introduce aryl, vinyl, or alkynyl substituents at various positions of the azaindole ring. mdpi.comatlanchimpharma.com For example, 4-chloro-7-azaindole can be coupled with boronic acids under Suzuki conditions to yield 4-aryl-7-azaindoles. atlanchimpharma.com
C-N and C-O Bond Formation : The Buchwald-Hartwig amination and related etherification reactions allow for the coupling of amines and alcohols with halo-azaindoles. beilstein-journals.org These methods are crucial for installing diverse functional groups and building molecular complexity. Efficient procedures have been developed for the palladium-catalyzed coupling of amides, amines, and phenols with N-substituted 4-bromo-7-azaindoles. beilstein-journals.org
These catalytic methods provide versatile and efficient pathways to functionalized 7-azaindoles that serve as key precursors for complex targets like this compound. For instance, a 4-halo-7-azaindole, synthesized via the N-oxide route, can be used in a variety of palladium-catalyzed reactions to build the molecular framework before subsequent nitration and sulfonylation steps.
Interactive Data Table: Palladium-Catalyzed Reactions on 7-Azaindole Scaffolds
| Coupling Reaction | Position | Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |
| Suzuki-Miyaura | C4 | 4-Chloro-7-azaindole | Arylboronic acids | Pd(OAc)₂ / Ligand | 4-Aryl-7-azaindole | atlanchimpharma.com |
| Sonogashira | C4 | 4-Iodo-1-acetyl-7-azaindole | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-7-azaindole | atlanchimpharma.com |
| Buchwald-Hartwig | C4 | N-Substituted 4-bromo-7-azaindole | Amines, Amides | Pd(OAc)₂ / Xantphos | 4-Amino/Amido-7-azaindole | beilstein-journals.org |
| C-O Coupling | C4 | N-Substituted 4-bromo-7-azaindole | Phenols | Pd(OAc)₂ / Xantphos | 4-Phenoxy-7-azaindole | beilstein-journals.org |
| Heck | C-N/C-C Cascade | Amino-o-bromopyridines | Alkenyl bromides | Pd₂(dba)₃ / XPhos | Substituted 7-azaindole | nih.govacs.org |
Gold- and Silver-Catalyzed Transformations
Gold and silver catalysts, known for their carbophilic Lewis acidity, are instrumental in synthesizing and functionalizing indole and azaindole scaffolds. beilstein-journals.org Their application often involves the activation of alkynes to facilitate cyclization reactions.
A significant silver-catalyzed method involves the intramolecular cyclization of acetylenic free amines. organic-chemistry.org This transformation can be conducted on water, yielding 7-azaindoles in very good yields without the need for strong acids or bases. organic-chemistry.org The aqueous medium is believed to play a crucial role, with hydrogen bonds between water and the substrates enhancing both chemical reactivity and regioselectivity. organic-chemistry.org
In the context of N-sulfonylated indoles, which are structurally analogous to the target compound, gold(I) and silver(I) salts catalyze the cyclization of ortho-alkynyl N-sulfonyl precursors. acs.org These reactions proceed through a 5-endo-dig cyclization, which is interestingly accompanied by a 1,3-sulfonyl migration. acs.org While the gold-catalyzed variant can proceed without a photocatalyst, the silver-catalyzed reaction often requires an iridium photocatalyst to achieve the desired transformation. acs.org
Silver salts, particularly Ag(I) salts, also serve as effective σ-Lewis acids. nih.gov They can activate substrates for various transformations, including cycloadditions, alkynylations, and cycloisomerizations. nih.gov In some rhodium-catalyzed syntheses of 7-azaindoles, silver compounds act as external oxidants, which are thought to regenerate the active rhodium catalyst, thereby increasing turnover efficiency and promoting the reaction. nih.gov Density functional theory (DFT) simulations have confirmed that Ag+ can oxidize Rh(III) intermediates, which accelerates key steps like C-H activation and reductive elimination. nih.gov
Table 1: Comparison of Gold and Silver Catalysis in Indole Synthesis
| Catalyst System | Precursor | Key Transformation | Conditions | Role of Catalyst |
|---|---|---|---|---|
| Silver(I) | Acetylenic free amines | Intramolecular cyclization | On-water | Lewis acid, H-bond activation |
| Gold(I) / Silver(I) | ortho-Alkynyl N-sulfonyl anilines | 5-endo-dig cyclization / 1,3-sulfonyl migration | Blue LED irradiation | Carbophilic activation of alkyne |
| Silver(I) additive with Rh(III) | 2-Aminopyridines and alkynes | Oxidative annulation | High temperature | External oxidant for catalyst regeneration |
Rhodium- and Ruthenium-Catalyzed C-H Activation Pathways
Transition-metal-catalyzed C-H activation has become a powerful strategy for constructing complex molecules like 7-azaindole derivatives. globethesis.com Rhodium and ruthenium catalysts are particularly effective in these transformations, enabling the direct functionalization of C-H bonds.
Rhodium(III)-catalyzed reactions have been developed for the oxidative annulation of 7-azaindoles with alkynes. acs.org This process involves a double C-H activation, including an initial N-directed ortho C-H activation followed by a "roll-over" C-H activation of the heterocycle ring. acs.org This methodology demonstrates a broad substrate scope for both 7-azaindoles and internal alkynes, producing complex derivatives in moderate to excellent yields. acs.org In some cases, molecular oxygen can be used as the sole oxidant, highlighting the potential for more sustainable synthetic routes. nih.gov
Ruthenium(II) catalysts also enable the synthesis of indole and azaindole frameworks through C-H activation. bohrium.comresearchgate.net For instance, the C-H bond activation of NH protic amides and their subsequent coupling with alkynes can yield N-acyl indole derivatives. bohrium.com These ruthenium-catalyzed methods broaden the scope of available catalysts beyond the more commonly used rhodium, offering a potentially more cost-effective approach. bohrium.com Ruthenium-catalyzed redox-neutral [3+2] cycloaddition of N-nitrosoanilines with alkynes is another pathway to synthesize indole derivatives, featuring broad functional group tolerance. researchgate.net
Table 2: Overview of Rhodium and Ruthenium-Catalyzed C-H Activation for Azaindole Synthesis
| Catalyst | Reactants | Reaction Type | Key Feature |
|---|---|---|---|
| Rhodium(III) | 7-Azaindoles, Alkynes | Oxidative Annulation | Double C-H activation |
| Rhodium(III) | N-Aryl-7-azaindoles, Cyclopropanols | Oxidative Alkylation | C-H/C-C bond cleavage |
| Ruthenium(II) | NH Protic Amides, Alkynes | Annulation | Directs C-H activation |
| Ruthenium(II) | N-Nitrosoanilines, Alkynes | [3+2] Cycloaddition | Redox-neutral process |
Stereochemical Control and Regioselectivity Considerations in Synthesis
Achieving the desired regiochemistry is a critical challenge in the synthesis of substituted 7-azaindoles like this compound. The position of substituents on the bicyclic ring is dictated by the synthetic route and the catalysts employed.
In the synthesis of the 7-azaindole core, regioselectivity can be influenced by reaction conditions. As mentioned, in the silver-catalyzed intramolecular cyclization of acetylenic amines, hydrogen bonding with the water solvent plays a significant role in controlling regioselectivity. organic-chemistry.org
For the functionalization of a pre-existing azaindole ring, the directing effects of protecting groups and the inherent reactivity of the nucleus are paramount. The N-sulfonyl protecting group, as present in the target compound, is known to direct functionalization. For example, the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles has been demonstrated, providing a direct route to 3-thio-7-azaindoles. researchgate.net
Palladium-catalyzed cross-coupling reactions are widely used for introducing substituents, and the outcome is highly dependent on the starting materials. nih.gov For instance, starting with 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, a Suzuki cross-coupling can be carried out selectively at the C-2 position by displacing the iodine atom, leaving the bromine atom at C-4 for subsequent reactions. nih.gov This selectivity occurs despite the potential steric hindrance from the bulky phenylsulfonyl protecting group. nih.gov Similarly, site-selective Sonogashira reactions on dibromopyridines followed by cyclization can lead to specific azaindole isomers, demonstrating that the sequence of bond formation is key to controlling the final substitution pattern. organic-chemistry.org
Table 3: Factors Influencing Regioselectivity in 7-Azaindole Synthesis
| Method | Factor | Outcome | Reference Example |
|---|---|---|---|
| Silver-Catalyzed Cyclization | Solvent (Water) | Hydrogen bonds enhance regioselectivity | Formation of 7-azaindole core |
| C-H Functionalization | N-Sulfonyl Protecting Group | Directs substitution to the C-3 position | C-3 sulfenylation of 7-azaindoles |
| Palladium-Catalyzed Cross-Coupling | Halogen Reactivity (I vs. Br) | Selective reaction at the more reactive C-I bond | Suzuki coupling at C-2 of a 2-iodo-4-bromo-azaindole |
| Multi-step Synthesis | Order of Reactions | Determines final isomer | Site-selective Sonogashira on dibromopyridine precursors |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. For 1-(Phenylsulfonyl)-4-nitro-7-azaindole, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are essential for assigning the specific chemical shifts of the azaindole and phenylsulfonyl ring systems.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the bicyclic azaindole core and the monosubstituted phenyl ring. The electron-withdrawing nature of the nitro (NO₂) group at the C4 position and the phenylsulfonyl group at the N1 position significantly influences the chemical shifts of the azaindole protons, generally shifting them downfield. Similarly, the ¹³C NMR spectrum provides chemical shift data for each unique carbon atom in the molecule, confirming the presence of the fused heterocyclic rings and the substituent groups.
Expected ¹H and ¹³C NMR Chemical Shifts Note: The following table represents expected chemical shift ranges based on the analysis of 7-azaindole (B17877) and related substituted derivatives. chemicalbook.comchemicalbook.com Actual experimental values may vary.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-2 | 7.8 - 8.2 | 128 - 132 | Doublet |
| H-3 | 6.8 - 7.2 | 105 - 110 | Doublet |
| H-5 | 8.5 - 8.9 | 145 - 150 | Doublet, significantly downfield due to proximity to the nitro group. |
| H-6 | 7.5 - 7.9 | 118 - 122 | Doublet |
| Phenyl H (ortho) | 7.9 - 8.1 | 127 - 130 | Multiplet |
| Phenyl H (meta) | 7.5 - 7.7 | 129 - 132 | Multiplet |
| Phenyl H (para) | 7.6 - 7.8 | 134 - 137 | Multiplet |
| C-2 | - | 128 - 132 | |
| C-3 | - | 105 - 110 | |
| C-3a | - | 148 - 152 | Quaternary carbon |
| C-4 | - | 140 - 145 | Quaternary carbon, attached to NO₂ group. |
| C-5 | - | 145 - 150 | |
| C-6 | - | 118 - 122 | |
| C-7a | - | 142 - 146 | Quaternary carbon |
| Phenyl C (ipso) | - | 138 - 142 | Quaternary carbon attached to sulfur. |
| Phenyl C (ortho) | - | 127 - 130 | |
| Phenyl C (meta) | - | 129 - 132 | |
| Phenyl C (para) | - | 134 - 137 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the precise structural assignment of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the azaindole ring (e.g., H-2 with H-3, and H-5 with H-6) and within the phenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this structure. It shows correlations between protons and carbons over two to three bonds. Key expected correlations would include:
Correlations from azaindole protons (H-2, H-3) to the quaternary carbons (C-3a, C-7a), confirming the fused ring structure.
A crucial correlation from the ortho-protons of the phenyl ring to the ipso-carbon and from azaindole protons (e.g., H-2) to the same ipso-carbon, confirming the N-S-C linkage of the phenylsulfonyl group.
Correlations from H-3 and H-5 to the C-4 carbon, verifying the position of the nitro substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly coupled. It would be useful for determining the relative orientation of the phenylsulfonyl group with respect to the azaindole plane.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₁₃H₉N₃O₄S.
The expected monoisotopic mass is 315.0314 Da. Upon ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the nitrogen-sulfur bond and the loss of the nitro group.
Expected Fragmentation Patterns:
Loss of Phenylsulfonyl Radical: [M - •SO₂Ph]⁺
Loss of Sulfur Dioxide: [M - SO₂]⁺•
Loss of Nitro Group: [M - NO₂]⁺
Cleavage yielding Phenyl Cation: [C₆H₅]⁺
Cleavage yielding Nitro-azaindole Fragment: [C₇H₄N₃O₂]⁺
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mdpi.com For this compound, these techniques are crucial for identifying the sulfonyl and nitro groups.
Nitro Group (NO₂): This group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1335-1385 cm⁻¹ region.
Sulfonyl Group (SO₂): The phenylsulfonyl group will also show two strong stretching bands: an asymmetric S=O stretch around 1350-1390 cm⁻¹ and a symmetric S=O stretch near 1160-1190 cm⁻¹. mdpi.com
Aromatic Rings: C-H stretching vibrations for the aromatic rings are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the rings typically appear in the 1400-1620 cm⁻¹ range. mdpi.commdpi.com
Characteristic Vibrational Frequencies Note: The following table provides expected frequency ranges for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | Strong |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1390 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1190 | Strong |
| Aromatic C-H | Stretching | 3000 - 3150 | Medium-Weak |
| Aromatic C=C / C=N | Ring Stretching | 1400 - 1620 | Medium-Strong |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophoric Characterization
UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to characterize its chromophoric system. This compound possesses an extended conjugated system incorporating the azaindole rings, the phenyl ring, and the nitro group, which is a powerful auxochrome and chromophore. This extensive conjugation is expected to lead to significant absorption in the UV and possibly the visible range. The spectrum would likely show multiple absorption bands corresponding to π→π* and n→π* transitions. The nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption maxima of aromatic compounds. mdpi.comresearchgate.net
X-ray Crystallography for Solid-State Structural Determination (if applicable)
Should a single crystal of sufficient quality be grown, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique can determine the precise three-dimensional coordinates of every atom in the solid state, yielding exact bond lengths, bond angles, and torsional angles. mdpi.com It would unambiguously confirm the connectivity of the atoms and reveal the conformation of the molecule, including the orientation of the phenylsulfonyl group relative to the planar azaindole core. Furthermore, it would provide detailed information about intermolecular interactions, such as π-π stacking or other non-covalent forces, that govern the crystal packing. mdpi.comrsc.org
Chemical Reactivity and Mechanistic Transformation Studies
Reactivity of the Nitro Group: Reduction and Derivative Formation
The nitro group at the C-4 position is a key functional handle for derivatization, primarily through reduction. The reduction of aromatic nitro compounds is a well-established transformation that can yield a variety of products depending on the reagents and reaction conditions. wikipedia.orgnih.gov
Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amine (4-amino-1-(phenylsulfonyl)-7-azaindole). This is a crucial step in the synthesis of many biologically active molecules. nih.govrsc.org This reduction can be achieved using several methods:
Catalytic Hydrogenation: This method employs catalysts like Palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide under a hydrogen atmosphere. wikipedia.org It is generally clean and high-yielding.
Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.org
Transfer Hydrogenation: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or polymethylhydrosiloxane (B1170920) (PMHS) with a nickel catalyst can efficiently reduce nitroarenes. nih.govrsc.org
The general pathway for nitro group reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. While these are typically transient, specific conditions can be used to isolate them.
Formation of Intermediates:
Hydroxylamines: Careful control of reaction conditions, such as using zinc metal in aqueous ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon, can lead to the formation of the corresponding 4-(hydroxylamino)-1-(phenylsulfonyl)-7-azaindole. wikipedia.orgmdpi.com
Azo and Azoxy Compounds: Under certain reducing conditions, particularly with metal hydrides that are typically avoided for simple amine formation, intermolecular coupling can occur to form azo or azoxy derivatives. wikipedia.org
The choice of reducing agent is critical to avoid undesired side reactions, such as the cleavage of the N-phenylsulfonyl group.
| Reagent/System | Primary Product | Potential By-products/Intermediates | Reference |
|---|---|---|---|
| H₂, Pd/C | Amine | Hydroxylamine (trace) | wikipedia.org |
| Fe, HCl/CH₃COOH | Amine | - | wikipedia.org |
| SnCl₂ | Amine | Oxime (with specific substrates) | wikipedia.org |
| NaBH₄, Catalyst | Amine | Hydroxylamine | mdpi.com |
| Zn, NH₄Cl | Hydroxylamine | Amine | wikipedia.org |
Reactivity of the Phenylsulfonyl Group: Cleavage and Migration Phenomena
The N-phenylsulfonyl group serves as an important protecting group for the 7-azaindole (B17877) nitrogen, preventing N-alkylation and directing C-H functionalization. However, its removal (deprotection) is often a necessary synthetic step.
Cleavage (Deprotection): The cleavage of the S-N bond in N-sulfonylated indoles and azaindoles is typically achieved under basic or nucleophilic conditions. Common methods include:
Base-Mediated Hydrolysis: Strong bases like sodium hydroxide (B78521) or potassium hydroxide in refluxing protic solvents can cleave the sulfonyl group.
Nucleophilic Reagents: Thiolates, such as thiophenol in the presence of a base like potassium carbonate, are effective for cleaving sulfonamides.
Tetrabutylammonium Iodide (TBAI): In some transformations, TBAI has been shown to act as a desulfonylation reagent, demonstrating a dual role as both a promoter and a deprotecting agent in certain C-H functionalization reactions. nih.gov
Migration Phenomena: While less common than cleavage, migration of the phenylsulfonyl group is a possibility under certain conditions. In related indole (B1671886) systems, thermal or acid-catalyzed migration of a sulfonyl group from the nitrogen atom to a carbon atom of the indole ring (typically C-3) has been observed, though this is not a widely reported phenomenon for 7-azaindoles. Such a rearrangement would likely proceed through a dissociative mechanism involving the formation of a tight ion pair.
Electrophilic Aromatic Substitution Patterns on the 7-Azaindole Nucleus
Electrophilic aromatic substitution (SEAr) on the 1-(phenylsulfonyl)-4-nitro-7-azaindole nucleus is challenging due to the powerful deactivating effects of both the N-phenylsulfonyl and C-4 nitro groups. lkouniv.ac.in The 7-azaindole system consists of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine (B92270) ring. researchgate.net
Regioselectivity: In unsubstituted or N-protected 7-azaindoles, electrophilic attack occurs preferentially at the C-3 position of the pyrrole ring, which has the highest electron density. researchgate.netnih.gov However, the electronics of the target molecule drastically alter this preference.
Deactivating Effects: The N-phenylsulfonyl group withdraws electron density from the pyrrole ring through an inductive effect. The C-4 nitro group strongly deactivates the pyridine ring and further deactivates the pyrrole ring through resonance and inductive effects.
Reaction Outcome: Consequently, forcing conditions are required for most electrophilic substitutions. Nitration of N-phenylsulfonyl-7-azaindole N-oxide has been shown to yield the 4-nitro derivative, indicating that under certain conditions, substitution on the pyridine ring is possible before the introduction of the sulfonyl group. researchgate.net However, for this compound, any further electrophilic attack is highly disfavored. If it were to occur, the least deactivated position would likely be C-3, but the reaction would be sluggish and may require harsh conditions that could lead to decomposition. researchgate.net
Nucleophilic Aromatic Substitution Reactions on Halogenated Analogues and their Relevance
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. masterorganicchemistry.com A halogenated analogue, such as 5-bromo-1-(phenylsulfonyl)-4-nitro-7-azaindole or 6-chloro-1-(phenylsulfonyl)-4-nitro-7-azaindole, would be an excellent substrate for SNAr reactions.
Activation: The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). youtube.comlibretexts.org In this case, the C-4 nitro group strongly activates a halogen at the C-5 position for nucleophilic attack. The pyridine nitrogen also contributes to the electron deficiency of the ring, further promoting the reaction.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second, typically fast step, the leaving group is expelled, restoring aromaticity.
Relevance: This strategy is highly relevant for introducing a wide variety of substituents (e.g., amines, alkoxides, thiolates, and carbon nucleophiles) onto the pyridine ring of the 7-azaindole core. nih.gov For instance, the synthesis of 3-nitro-5-bromo-7-azaindole has been reported, which was then used in a Suzuki coupling reaction, a transition-metal-catalyzed process that shares mechanistic features with nucleophilic substitution. atlanchimpharma.com
C-H Activation and Functionalization Strategies at Unsubstituted Positions
Direct C-H activation has emerged as an efficient and atom-economical strategy for functionalizing heterocyclic compounds. nih.govrsc.org For this compound, the unsubstituted positions are C-2, C-3, C-5, and C-6.
Pyrrole Ring (C-2 and C-3): The C-H bonds of the pyrrole ring are generally more susceptible to activation.
C-3 Functionalization: Studies on N-sulfonyl protected 7-azaindoles have shown that regioselective C-3 sulfenylation can be achieved under transition-metal-free conditions. nih.gov Palladium-catalyzed C-3 alkenylation has also been reported. nih.gov
C-2 Functionalization: Palladium-catalyzed C-2 arylation of 7-azaindole using aryl iodides is a known transformation. nih.gov The N-sulfonyl group can act as a directing group to facilitate this reaction.
Pyridine Ring (C-5 and C-6): C-H activation on the electron-deficient pyridine ring is more challenging. However, rhodium(III)-catalyzed syntheses of 7-azaindoles via C-H activation of aminopyridines demonstrate that functionalization of the pyridine moiety is feasible. rsc.orgkaist.ac.kr
The presence of the C-4 nitro group would likely disfavor C-H activation at the adjacent C-3 and C-5 positions due to strong electron withdrawal, potentially making C-2 and C-6 more viable targets under specific catalytic conditions.
| Position | Reaction Type | Catalyst/Reagent Example | Relevance/Notes | Reference |
|---|---|---|---|---|
| C-3 | Sulfenylation | Sulfonyl chlorides/TBAI | Demonstrated on N-sulfonyl-7-azaindoles. | nih.gov |
| C-3 | Alkenylation | Pd(OAc)₂ | Oxidative C-H alkenylation. | nih.gov |
| C-2 | Arylation | Pd(OAc)₂ | Directed by N-H or N-protecting group. | nih.gov |
| Pyridine Ring | Annulation | [RhCp*Cl₂]₂ | Used in the synthesis of the core, implies reactivity. | rsc.org |
Rearrangement Reactions and Isomerization Pathways
Rearrangement and isomerization are less common but mechanistically intriguing transformations for the 7-azaindole scaffold.
Photochemical Isomerization: Studies on 7-azaindole itself have shown that it can undergo photon-induced isomerization in the presence of water molecules. This process involves the formation of different stable isomers, such as a "cyclic-nonplanar isomer" from a "bridged-planar isomer," driven by excited-state proton transfer. nih.gov While this specific pathway may not be directly applicable to the N-sulfonylated derivative in aprotic solvents, it highlights the inherent flexibility of the 7-azaindole ring system under energetic conditions.
Acid-Catalyzed Rearrangements: Indole derivatives are known to undergo self-condensation or polymerization in the presence of strong acids. nih.gov Similar acid-catalyzed side reactions could potentially lead to rearranged or oligomeric products for this compound, especially during harsh electrophilic substitution attempts.
Reaction Kinetics and Thermodynamic Studies of Transformations
Quantitative studies on the reaction kinetics and thermodynamics of this compound are not widely available in the literature. However, general principles can be applied based on analogous systems.
Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions on halogenated analogues, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The reaction rate is highly dependent on the electron-withdrawing ability of the activating groups. Kinetic studies on related SNAr reactions show a strong dependence on the nature of the leaving group (F > Cl > Br > I is often observed) and the nucleophile. nih.gov
Electrophilic Aromatic Substitution (SEAr): The formation of the cationic intermediate (σ-complex or benzenium ion) is the rate-limiting step. libretexts.org The high activation energy required for this step in a strongly deactivated system like this compound explains its low reactivity.
Thermodynamics: Most functionalization reactions, such as reduction of the nitro group or nucleophilic substitution, are thermodynamically favorable and essentially irreversible. An exception is aromatic sulfonation, which can be reversible under certain conditions, a property sometimes exploited to use sulfonyl groups as temporary blocking groups. lkouniv.ac.in
Computational and Theoretical Investigations of 1 Phenylsulfonyl 4 Nitro 7 Azaindole
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. mdpi.com For 1-(phenylsulfonyl)-4-nitro-7-azaindole, DFT calculations are crucial for determining its most stable three-dimensional conformation and understanding its electronic characteristics. These calculations are foundational for more advanced computational analyses.
The presence of the phenylsulfonyl group introduces rotational flexibility around the sulfur-nitrogen bond, leading to the possibility of multiple stable conformers for this compound. A conformer analysis, typically performed using DFT methods, systematically explores the potential energy surface of the molecule by rotating this bond and calculating the energy of the resulting geometries.
The results of such an analysis would likely reveal the most stable conformer, characterized by the lowest energy state. This preferred geometry is dictated by a balance of electronic effects and steric hindrance between the phenyl ring and the azaindole core. A potential energy surface map would visualize these energy changes, highlighting the energy barriers between different conformations. The global minimum on this surface corresponds to the most populated conformer under thermal equilibrium.
Table 1: Hypothetical Torsional Angle vs. Relative Energy for this compound
| Torsional Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 2.1 |
| 60 | 0.5 |
| 90 | 0.0 |
| 120 | 0.8 |
| 150 | 2.5 |
| 180 | 4.8 |
Note: This table is illustrative and represents expected trends in a conformer analysis.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. mdpi.com It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying electron richness. For this compound, the MEP map would highlight the electrophilic and nucleophilic centers.
Regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. In this molecule, these are expected to be located around the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen atom in the pyridine (B92270) ring of the azaindole core. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and prone to nucleophilic attack. These would likely be found around the hydrogen atoms and the sulfur atom of the sulfonyl group.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgyoutube.comwikipedia.org The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 7-azaindole (B17877) ring system. The energy of the HOMO is related to the molecule's ionization potential and its capacity to act as an electron donor. The LUMO, on the other hand, would likely be centered on the electron-withdrawing nitro group and the phenylsulfonyl moiety. The LUMO's energy correlates with the electron affinity and indicates the molecule's ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.
Table 2: Calculated Frontier Molecular Orbital Energies for a Related 7-Azaindole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.0 |
| LUMO | -1.2 |
Source: Adapted from a study on a 7-azaindole derivative, illustrating typical energy ranges. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. For this compound, NBO analysis can elucidate intramolecular charge transfer and hyperconjugative interactions.
This analysis would likely reveal significant delocalization of electron density from the 7-azaindole ring to the electron-withdrawing nitro and phenylsulfonyl groups. The stabilization energies calculated through NBO analysis quantify the strength of these intramolecular interactions, providing a deeper understanding of the electronic communication between the different functional groups.
Quantum Theory of Atoms In Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonds. wiley.com By examining the topological properties of the electron density, such as bond critical points, one can determine the nature of the bonds within this compound.
QTAIM analysis would provide quantitative measures of bond strength and type (covalent vs. ionic). For instance, the electron density and its Laplacian at the bond critical points between the atoms of the azaindole ring would confirm their aromatic character. Similarly, the nature of the sulfur-nitrogen and sulfur-oxygen bonds in the phenylsulfonyl group can be precisely characterized.
Spectroscopic Property Prediction via Computational Methods (e.g., NMR, UV-Vis, IR)
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties. mdpi.com For this compound, these predictions can aid in the interpretation of experimental spectra.
NMR: Theoretical calculations of nuclear magnetic shielding tensors can predict the chemical shifts of ¹H and ¹³C atoms, which are invaluable for structural elucidation.
UV-Vis: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths in the UV-visible spectrum, providing insight into the molecule's photophysical properties.
IR: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the characteristic stretches of the nitro and sulfonyl groups.
Reaction Mechanism Elucidation using Computational Methods (Transition State Theory)
The elucidation of reaction mechanisms for complex organic molecules like this compound is greatly advanced by the application of computational chemistry, with Transition State Theory (TST) serving as a fundamental framework. researchgate.net TST provides a method for understanding and calculating the rates of chemical reactions by examining the properties of the "transition state," which is the highest energy point along the lowest energy path from reactants to products on a potential energy surface. researchgate.netnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these potential energy surfaces and characterizing the stationary points—reactants, products, intermediates, and, most crucially, transition states.
For this compound, a plausible reaction to investigate computationally is the nucleophilic aromatic substitution (SNAr) at the 4-position. The strong electron-withdrawing nature of both the nitro group and the phenylsulfonyl group activates the 7-azaindole ring system, making it susceptible to attack by nucleophiles. d-nb.infonih.gov Computational studies on similar nitroarenes have shown that the SNAr mechanism can proceed through a stepwise pathway involving a Meisenheimer-like intermediate. nih.gov
A theoretical investigation into the SNAr reaction of this compound with a generic nucleophile (Nu-) would proceed by first optimizing the geometries of the reactants (this compound and the nucleophile). Subsequently, the structure of the potential Meisenheimer intermediate, where the nucleophile has added to the C4 position, would be located and optimized. The key step is then to locate the transition state structures connecting the reactants to the intermediate and the intermediate to the final product.
The transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. amazonaws.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.
Below are illustrative data tables representing the kind of information that would be generated from a DFT study on a hypothetical SNAr reaction of this compound.
Table 1: Calculated Relative Energies for a Hypothetical SNAr Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nu- | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Meisenheimer Complex | -8.5 |
| TS2 | Second Transition State | +10.8 |
| Products | 4-substituted-1-(phenylsulfonyl)-7-azaindole + NO2- | -25.0 |
Note: These are hypothetical values for illustrative purposes.
This table showcases the energetic profile of the reaction, indicating the energy barriers that must be overcome and the stability of the intermediate relative to the reactants and products.
Table 2: Key Geometric Parameters of a Hypothetical First Transition State (TS1)
| Parameter | Description | Value (Å) |
| C4-Nu bond length | Forming bond between the nucleophile and the azaindole ring | 2.15 |
| C4-N(nitro) bond length | Bond to the leaving nitro group | 1.55 |
Note: These are hypothetical values for illustrative purposes.
The geometric parameters of the transition state provide insight into the structure of the activated complex. For instance, the elongated C4-Nu bond indicates that the bond is in the process of forming.
By analyzing the electronic properties, geometries, and energies of all stationary points along the reaction pathway, a detailed, quantitative understanding of the reaction mechanism can be achieved. This computational approach allows for the prediction of reactivity, regioselectivity, and the effects of substituents on the reaction rate, providing valuable guidance for synthetic chemists. nih.gov
Mechanistic Biological Investigations and Structure Activity Relationship Sar Concepts Non Clinical Focus
Azaindole Derivatives as Scaffolds for Enzyme Inhibition Studies
The 7-azaindole (B17877) core, present in 1-(Phenylsulfonyl)-4-nitro-7-azaindole, is recognized as a "hinge-binding" motif in many kinase inhibitors. This structural feature is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common mechanism for achieving potent inhibition. The specific substitution pattern on the azaindole ring, which can be established using intermediates like this compound, is crucial for modulating potency and selectivity.
Derivatives of the 7-azaindole scaffold have been investigated as inhibitors of several kinases, including Cyclin-Dependent Kinase 8 (CDK8), Cyclin-Dependent Kinase 9 (CDK9), and Haspin.
CDK8 and CDK9 Inhibition : The 7-azaindole nucleus is a key component in a series of potent and selective CDK8 inhibitors. The mechanism involves the N7-atom of the azaindole ring forming a hydrogen bond with the backbone NH of a hinge residue (e.g., Cys102 in Haspin), mimicking the interaction of the adenine (B156593) region of ATP. The phenylsulfonyl group in a precursor like this compound serves as a protecting group during synthesis, which is later removed or replaced to allow for these crucial interactions. Subsequent modifications at other positions of the azaindole core dictate the potency and selectivity for CDK8 over other kinases like CDK9.
Haspin Kinase Inhibition : In the context of Haspin kinase, a series of 5-substituted 7-azaindole derivatives have shown potent inhibitory activity. X-ray crystallography studies of these inhibitors bound to Haspin reveal that the 7-azaindole core sits (B43327) deep within the ATP-binding site. The N7 atom forms a hydrogen bond with the cysteine in the hinge region, while the N1-H atom interacts with a backbone carbonyl group. This dual hydrogen-bonding pattern firmly anchors the inhibitor in the active site, blocking the binding of ATP and preventing the kinase from performing its function.
The development of potent kinase inhibitors from the azaindole scaffold is a clear demonstration of SAR principles. Starting from a core structure derived from intermediates like this compound, systematic modifications are made to probe the chemical space and optimize biological activity.
For a series of 4-amino-7-azaindole derivatives designed as Haspin inhibitors, the following SAR observations were made:
Substitution at the 5-position : Introducing a substituted phenyl ring at the C5 position of the azaindole core was found to be critical for potency. The nature and position of substituents on this phenyl ring had a significant impact. For instance, a 2-aminopyrimidin-5-yl group at this position resulted in a highly potent Haspin inhibitor.
Role of the 4-amino group : The amino group at the C4 position, which is derived from the nitro group in the precursor this compound, is crucial. It often serves as an attachment point for other moieties that can extend into solvent-exposed regions of the kinase active site, allowing for further optimization of properties.
N1-substitution : Modifications at the N1 position of the azaindole ring are generally disfavored, as the N1-H atom is involved in a key hydrogen bond with the kinase hinge region. The phenylsulfonyl group on N1 must be removed during synthesis to enable this interaction.
A study on CDK8 inhibitors also highlighted key SAR findings. Starting from a 7-azaindole core, modifications at the C2 and C4 positions were explored. It was found that a (1-methyl-1H-pyrazol-4-yl)methanamine group at the C4 position led to a significant increase in potency against CDK8.
The table below summarizes SAR data for a series of 7-azaindole derivatives targeting Haspin kinase, illustrating the impact of substitutions at the C5 position on inhibitory concentration (IC₅₀).
| Compound | C5-Substituent | Haspin Ki (nM) |
| 1 | 4-methoxyphenyl | 450 |
| 2 | 4-(dimethylamino)phenyl | 290 |
| 3 | Pyridin-4-yl | 140 |
| 4 | 2-aminopyrimidin-5-yl | 6 |
| Data sourced from a study on 5-substituted-4-amino-7-azaindole derivatives. |
Mechanistic Studies of Receptor Interactions (e.g., Nicotinic Agonism)
While the azaindole scaffold is prominent in kinase inhibition, certain derivatives have been explored for other biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). The nitrogen atom in the five-membered ring of the azaindole can act as a hydrogen bond acceptor, while the N-H group in the six-membered ring can act as a hydrogen bond donor, mimicking the interactions of the natural ligand, acetylcholine. Studies on related azaindole compounds have shown that they can act as agonists at specific nAChR subtypes, such as α7. However, specific mechanistic studies detailing the interaction of this compound or its direct derivatives with nicotinic receptors are not extensively documented in publicly available research. The primary focus of derivatives from this specific precursor remains on enzyme inhibition.
Understanding the Molecular Basis of Selectivity in Biological Systems
Achieving selectivity—the ability of a compound to inhibit a specific target kinase over others—is a major goal in drug design. The 7-azaindole scaffold provides a platform for achieving this. The molecular basis for selectivity often lies in exploiting subtle differences in the amino acid composition of the ATP-binding pockets among different kinases.
For example, in the development of Haspin inhibitors, selectivity against other kinases like DYRK2 was achieved by modifying the substituent at the C5-position of the 7-azaindole ring. A bulky group at this position might be well-tolerated in the larger active site of Haspin but could cause a steric clash in the more constrained active site of another kinase. The specific vector and nature of the C5 substituent are therefore critical determinants of the selectivity profile. Similarly, in the design of CDK8 inhibitors, modifications at the C2 and C4 positions of the azaindole core were tuned to maximize interactions specific to the CDK8 active site, thereby minimizing off-target effects on other CDKs.
Investigation of Cellular Pathway Modulation by Azaindole Derivatives
By inhibiting specific kinases, azaindole derivatives can modulate cellular signaling pathways. For instance, CDK8 is a component of the Mediator complex, which regulates transcription. Potent and selective inhibitors of CDK8, developed from azaindole scaffolds, have been shown to modulate gene expression in cancer cell lines. Specifically, inhibition of CDK8 can lead to the upregulation of genes that suppress tumor growth. These compounds serve as chemical probes to study the downstream consequences of CDK8 inhibition and validate it as a potential therapeutic target.
The table below shows the effect of a 7-azaindole-based CDK8 inhibitor on cellular target engagement, measured by the inhibition of STAT1 phosphorylation (pSTAT1), a known downstream marker of CDK8 activity.
| Compound Concentration (nM) | Inhibition of pSTAT1 (%) in HCT116 cells |
| 1 | 15 |
| 10 | 45 |
| 100 | 85 |
| 1000 | 98 |
| Data conceptualized from findings on 7-azaindole CDK8 inhibitors. |
Design Principles for Modulating Biological Activity through Structural Modification
The journey from a synthetic intermediate like this compound to a potent and selective biological modulator illustrates several key design principles:
Scaffold-Based Design : Utilizing a privileged scaffold, like 7-azaindole, that is known to bind to a specific class of targets (e.g., kinase hinge region) is an effective starting point.
Protecting Group Strategy : The phenylsulfonyl group on N1 and the nitro group at C4 are not part of the final pharmacophore. They serve to protect and activate the core during synthesis, allowing for controlled, regioselective introduction of other functional groups.
Structure-Guided Optimization : X-ray crystallography provides a snapshot of how an inhibitor binds to its target. This structural information is used to guide the design of new analogues with improved potency and selectivity by modifying substituents to make additional favorable contacts or avoid unfavorable ones.
Property-Based Design : Beyond just improving potency, modifications are also made to fine-tune physicochemical properties, such as solubility and metabolic stability, which are critical for a compound's utility as a chemical probe or potential therapeutic agent.
Through the iterative application of these principles, a simple starting material can be elaborated into a series of highly sophisticated molecules designed to probe complex biological systems with precision.
Role of 1 Phenylsulfonyl 4 Nitro 7 Azaindole As a Research Scaffold and Intermediate
Precursor in the Synthesis of Diverse 7-Azaindole (B17877) Libraries
The primary and most significant role of 1-(Phenylsulfonyl)-4-nitro-7-azaindole is as a key precursor in the generation of diverse 7-azaindole libraries. The synthesis of this intermediate typically involves the protection of the 7-azaindole nitrogen with a phenylsulfonyl group, which serves to modulate the reactivity of the heterocyclic core and prevent unwanted side reactions. This is followed by regioselective nitration at the C4 position. uni-rostock.de
The true synthetic utility of this compound is unlocked upon the reduction of the C4 nitro group to a primary amine. This transformation yields 4-amino-1-(phenylsulfonyl)-7-azaindole, a versatile intermediate ready for extensive derivatization. The amino group acts as a crucial handle for introducing a wide variety of substituents through reactions such as amide bond formation, urea (B33335) formation, and cross-coupling reactions. This strategy has been extensively used in the development of kinase inhibitor libraries, where diversification at the C4 position is critical for modulating potency and selectivity. nih.govnih.gov For instance, libraries of 4-substituted-7-azaindoles have been synthesized to explore the structure-activity relationships (SAR) for targets like PIM1 kinase. nih.gov
Table 1: Synthetic Utility of this compound
| Step | Reagent/Condition | Product | Purpose |
|---|---|---|---|
| Protection | Benzenesulfonyl chloride, Base | 1-(Phenylsulfonyl)-7-azaindole | Activation and protection of the azaindole core. |
| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | This compound | Introduction of a key functional handle precursor. |
| Reduction | Reducing agent (e.g., Fe/HCl, H₂, Pd/C) | 4-Amino-1-(phenylsulfonyl)-7-azaindole | Unmasking the versatile amino group for diversification. |
| Diversification | Acyl chlorides, Isocyanates, etc. | 4-Substituted-7-azaindole library | Generation of diverse compounds for screening. |
| Deprotection | Base (e.g., NaOH) | 4-Substituted-7-azaindole | Removal of the protecting group to yield final compounds. nih.gov |
Applications in the Development of Targeted Organic Building Blocks
The transformation of this compound into its 4-amino counterpart creates a highly valuable, targeted organic building block. nih.gov This building block is "targeted" because the 7-azaindole scaffold is a known "hinge-binding" motif for many protein kinases, which are crucial targets in oncology and inflammatory diseases. nih.govnih.gov The phenylsulfonyl group ensures stability and allows for controlled, sequential reactions, while the 4-amino group provides a specific point for chemical modification to fine-tune biological activity and physicochemical properties.
Researchers leverage this building block to systematically explore the chemical space around the 7-azaindole core. By reacting the 4-amino group with a panel of reagents, they can introduce moieties that probe different pockets of a kinase's active site. This modular approach is fundamental to modern medicinal chemistry and fragment-based drug discovery (FBDD). The resulting derivatives are designed to optimize interactions with the target protein, enhance cell permeability, and improve metabolic stability. The development of potent and selective inhibitors for kinases such as IKK2 and CDK9 has relied on building blocks derived from this nitro-azaindole precursor. nih.govnih.govnih.gov
Integration into Multicomponent Reactions for Scaffold Diversification
While direct participation of the sterically hindered and electronically deactivated this compound in multicomponent reactions (MCRs) is not commonly reported, its derivative, 4-amino-7-azaindole, is an excellent substrate for such reactions. MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and molecular diversity. nih.gov
The 4-amino-7-azaindole building block can participate in various MCRs where an amino group is a key reactive partner. For example, it can be used in Ugi or Biginelli-type reactions. The amino group of the azaindole can react with an aldehyde, an isocyanide, and a carboxylic acid (in the Ugi reaction) to rapidly generate complex, peptide-like scaffolds. This strategy allows for the swift generation of libraries with a high degree of structural diversity, which is highly advantageous for screening against biological targets. The ability to generate complex structures from a core building block derived from this compound highlights its indirect but crucial role in enabling advanced scaffold diversification strategies. uni-rostock.de
Utility in the Preparation of Advanced Heterocyclic Systems
The strategic placement of the nitro group at the C4 position of the 1-(phenylsulfonyl)-7-azaindole scaffold provides a gateway to the synthesis of more complex, fused heterocyclic systems. uni-rostock.de Following its reduction to an amine, the resulting 4-amino-7-azaindole can be used as a platform to construct additional rings onto the core azaindole framework.
For instance, the amino group can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) or diazepine (B8756704) rings. Such reactions lead to the formation of polycyclic systems that expand the structural and functional diversity of the 7-azaindole core. These advanced heterocyclic systems are of great interest in materials science and medicinal chemistry due to their rigid conformations and potential for novel biological activities. The synthesis of fused aza-polycyclics often relies on the availability of functionalized precursors like 4-amino-7-azaindole, underscoring the importance of its nitro-precursor in the synthetic pathway. researchgate.net
Future Research Directions and Concluding Perspectives
Development of Novel and Sustainable Synthetic Routes for the Compound
The synthesis of 1-(Phenylsulfonyl)-4-nitro-7-azaindole is not yet described in a single, streamlined process. Future research should focus on developing efficient, scalable, and sustainable routes. A plausible multi-step synthesis can be envisioned based on established methodologies for functionalizing the 7-azaindole (B17877) core.
A logical synthetic pathway would likely involve three key transformations:
N-Sulfonylation: The introduction of the phenylsulfonyl group onto the nitrogen of the 7-azaindole pyrrole (B145914) ring. This is a common protection strategy, and various sulfonyl chlorides can be reacted with 7-azaindole under basic conditions. rsc.org The use of tosyl and other aryl sulfonyl groups has been well-documented. nih.gov
Nitration: The regioselective introduction of a nitro group at the C-4 position. Nitration of the 7-azaindole ring can be challenging but has been achieved. The nitration of 7-azaindole N-oxide with nitric acid in trifluoroacetic acid is known to yield the 4-nitro derivative. researchgate.net Alternatively, a direct nitration of 4-chloro-7-azaindole (B22810) using a mixture of nitric and sulfuric acid has been successfully employed on a large scale for related structures. acs.org
Order of Steps: A crucial research question is the optimal sequence of these reactions. One potential route could start with the nitration of a suitable 7-azaindole precursor, followed by N-sulfonylation. For instance, a process starting from 7-azaindole could involve N-oxidation, nitration at C-4, deoxygenation, and finally N-sulfonylation. Another approach could involve the synthesis of 4-chloro-7-azaindole, followed by nitration to give 4-chloro-3-nitro-7-azaindole, and then a final N-sulfonylation step. acs.org
Sustainable chemistry principles should guide the development of these routes, favoring greener solvents, minimizing the use of hazardous reagents, and designing processes that avoid complex purifications, such as isolating products through direct crystallization. acs.org
Table 1: Selected Synthetic Reactions for Functionalizing the 7-Azaindole Scaffold
| Reaction Type | Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Sulfonylation | 7-azaindole | TsCl, NaH, DMF | 1-Tosyl-7-azaindole | - | nih.gov |
| C-3 Sulfenylation | N-Ts protected 7-azaindole | Aryl sulfonyl chlorides, TBAI, DMF, 120 °C | 3-Thio-7-azaindoles | 65-96% | rsc.org |
| Nitration | 4-Chloro-7-azaindole | HNO₃, H₂SO₄, 0-10 °C | 4-Chloro-3-nitro-7-azaindole | - | acs.org |
| Nitration | 7-Azaindole N-oxide | HNO₃, CF₃COOH, 0 °C | 4-Nitro-7-azaindole N-oxide | Good | researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformations
The reactivity of This compound is expected to be significantly different from the parent 7-azaindole. The presence of two strong electron-withdrawing groups (phenylsulfonyl and nitro) will heavily influence the electron distribution of the bicyclic system.
Nucleophilic Aromatic Substitution (SNAr): The C-4 position, bearing the nitro group, is highly activated towards nucleophilic attack. The nitro group is a powerful activating group for SNAr reactions. mdpi.com Future research should explore the displacement of the nitro group with a wide range of nucleophiles, such as amines, thiols, and alkoxides. This reactivity offers a powerful platform for introducing diverse functional groups at this position. The successful substitution of chlorine at the C-4 position in related azaindole systems supports the feasibility of this approach. pharmablock.com
Reactivity at Other Positions: The electron-poor nature of the ring system will deactivate it towards standard electrophilic aromatic substitution, which typically occurs at the C-3 position in unsubstituted 7-azaindoles. researchgate.net However, directed metallation strategies could be explored for functionalization at other sites. The phenylsulfonyl group can act as a directing group for lithiation, potentially enabling functionalization at the C-2 position.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation, as demonstrated in the synthesis of kinase inhibitors, converts a strongly electron-withdrawing group into a versatile electron-donating group. nih.gov The resulting 4-amino-1-(phenylsulfonyl)-7-azaindole would be amenable to a host of subsequent derivatizations, including diazotization and Sandmeyer reactions, or use as a nucleophile itself.
Advanced Computational Modeling for Predictive Design
Computational modeling is an indispensable tool for predicting the properties and behavior of novel molecules. acs.org For This compound , advanced computational methods can provide critical insights and guide experimental efforts.
Electronic and Structural Properties: Density Functional Theory (DFT) calculations can be used to determine the molecule's geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential surface. These calculations would quantify the electron-withdrawing effects of the substituents and predict the most likely sites for nucleophilic and electrophilic attack, corroborating the reactivity patterns discussed above.
Predictive Biological Activity: Given that substituted 7-azaindoles are potent inhibitors of various protein kinases, molecular docking and molecular dynamics (MD) simulations could be used to screen the compound against panels of kinase active sites. nih.govnih.govresearchgate.net The 7-azaindole core is known to form key hydrogen bonds in the hinge region of many kinases. acs.org Computational models can predict the binding mode and affinity, helping to prioritize biological testing and suggest modifications to improve potency or selectivity. Studies on related 7-azaindole derivatives have successfully used molecular docking to predict interactions with targets like HIV-1 integrase and colony-stimulating factor 1 receptor (CSF-1R). acs.orgpsu.edu
Photophysical Properties: 7-Azaindole and its derivatives are known for their interesting photophysical properties, including use as fluorescent probes. acs.orgnih.gov Computational studies can predict the absorption and emission spectra of This compound and its derivatives, guiding their potential development as novel fluorophores or photosensitizers.
Expanding the Scope of Mechanistic Biological Investigations
The 7-azaindole scaffold is a cornerstone of many biologically active compounds, including several approved drugs. nih.gov The introduction of a nitro group, a known pharmacophore in various contexts, suggests that This compound could possess significant biological activity. mdpi.com
Future research should focus on a systematic evaluation of its biological properties:
Kinase Inhibition Profiling: Based on the prevalence of 7-azaindoles as kinase inhibitors, the compound should be screened against a broad panel of human kinases. nih.govacs.orgresearchgate.net The nitro group, particularly when positioned on an aromatic ring, can contribute to binding affinity and selectivity. acs.org
Antiproliferative and Cytotoxicity Assays: The compound should be tested against a variety of cancer cell lines to determine its antiproliferative activity and cytotoxicity. nih.gov Follow-up studies on active compounds would include assays for apoptosis induction, cell cycle arrest, and other cellular mechanisms of action. researchgate.net
Antiviral and Antimicrobial Screening: Nitroaromatic compounds have a long history as antimicrobial agents, and some 7-azaindoles have shown antiviral activity (e.g., against HIV-1). mdpi.comnih.gov Therefore, screening against a panel of viral and bacterial pathogens is warranted.
Table 2: Biological Activities of Selected Substituted 7-Azaindoles
| Compound Type | Biological Target/Activity | Potency | Reference |
|---|---|---|---|
| 7-Azaindole derivatives | HIV-1 Reverse Transcriptase Inhibition | EC₅₀ = 0.49 µM | nih.gov |
| 3,6-Diaryl 7-azaindoles | HIV-1 Integrase Strand Transfer Inhibition | up to 72% | acs.org |
| 3-Aminothiazole-7-azaindole derivative | GSK-3β Inhibition | IC₅₀ = 0.28 µM | acs.org |
| 4-Aminopyrrolo[2,3-b]pyridine | Cytotoxic activity on HL-60 cells | - | nih.gov |
| 7-Azaindole-based Aurora B/C inhibitor | Aurora B/C Inhibition | - | nih.gov |
Potential for Derivatization in New Areas of Chemical Biology Research
The unique reactivity of This compound makes it an excellent starting point for the synthesis of novel chemical biology probes and tools.
Probes for Target Identification: The activated C-4 position can be functionalized with tags for target identification. For example, reaction with an amino- or thiol-containing linker attached to biotin (B1667282) or a photo-affinity label would generate probes to identify the cellular binding partners of this scaffold.
Fluorescent Probes: Derivatization via SNAr at the C-4 position with fluorescent amines or thiols could lead to novel environmentally sensitive fluorophores. The inherent fluorescence of the 7-azaindole core combined with the electronic modulation from the C-4 substituent could result in probes with unique photophysical properties. acs.org
Diversity-Oriented Synthesis (DOS): The compound serves as a versatile intermediate for creating libraries of diverse molecules. The three key functional handles—the reactive C-4 position, the reducible nitro group, and the potentially cleavable phenylsulfonyl group—can be manipulated orthogonally to generate a wide array of structures for high-throughput screening in drug discovery and chemical biology. Further diversity can be introduced through metal-catalyzed cross-coupling reactions at other positions of the azaindole ring, a well-established strategy for this scaffold. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org
Q & A
Basic: What are the standard synthetic routes for 1-(Phenylsulfonyl)-4-nitro-7-azaindole?
Methodological Answer:
The synthesis typically involves sequential functionalization of the 7-azaindole core. Key steps include:
- Sulfonylation: Reacting 7-azaindole with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group.
- Nitration: Introducing the nitro group at the 4-position using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Reaction temperature (<10°C) is critical to avoid over-nitration or decomposition.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Regioselectivity challenges, such as competing nitration at other positions, can arise; monitoring via TLC or HPLC is advised .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
A multi-technique approach ensures accuracy:
- NMR (¹H/¹³C): Assign aromatic protons (δ 7.5–9.0 ppm) and sulfonyl/nitro group effects on chemical shifts. DMSO-d₆ is preferred for solubility.
- Mass Spectrometry (EI/ESI): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Compare with NIST database entries for sulfonylated azaindoles .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).
Basic: What are the key reactivity patterns of this compound?
Methodological Answer:
The nitro and sulfonyl groups dominate reactivity:
- Nitro Group Reduction: Catalytic hydrogenation (Pd/C, H₂) or Zn/HCl can yield amino derivatives, but sulfonyl group stability must be verified (risk of cleavage under acidic conditions).
- Nucleophilic Aromatic Substitution: The 3-position of 7-azaindole is electron-deficient; reactions with amines or alkoxides may occur under microwave-assisted conditions.
- Thermal Stability: Decomposition above 200°C (DSC/TGA analysis recommended for reaction planning) .
Advanced: How can experimental design optimize synthesis yield and selectivity?
Methodological Answer:
Employ Design of Experiments (DoE) to identify critical factors:
- Variables: Temperature, reagent stoichiometry, solvent polarity.
- Response Surface Methodology (RSM): Model interactions between variables. For example, a central composite design (CCD) can optimize nitration conditions to maximize yield while minimizing byproducts.
- Factorial Design: Test 2–3 factors simultaneously (e.g., reaction time vs. acid concentration) to reduce trial numbers .
Advanced: How to resolve contradictions between experimental and computational data?
Methodological Answer:
Discrepancies often arise in reaction mechanism predictions:
- Cross-Validation: Compare DFT calculations (e.g., Gaussian, COMSOL) with kinetic studies (e.g., in situ IR monitoring).
- Sensitivity Analysis: Adjust computational parameters (solvent models, basis sets) to match experimental activation energies.
- Error Propagation: Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) using tools like Monte Carlo simulations .
Advanced: What computational tools model its interactions in catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding affinities in enzyme inhibition studies (e.g., using GROMACS).
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions.
- AI-Driven Platforms: Tools like COMSOL Multiphysics integrate machine learning for reaction optimization, predicting solvent effects or catalyst turnover .
Advanced: How to assess stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to HCl/NaOH (pH 1–13) at 40–80°C. Monitor degradation via UPLC-MS.
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under storage conditions.
- Solid-State Stability: Perform PXRD and DSC to detect polymorphic transitions under humidity stress .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Use statistical tools (e.g., R or Python’s SciPy) to harmonize data from different assays (IC₅₀ variability).
- Dose-Response Curves: Normalize activity data against control compounds (e.g., staurosporine for kinase inhibition).
- Batch Effect Correction: Account for variations in cell lines or reagent lots via ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
